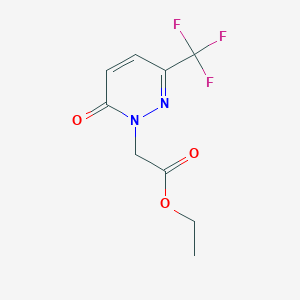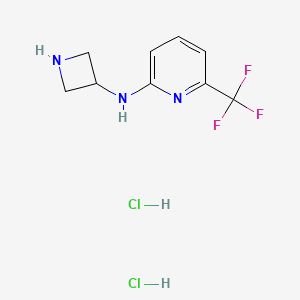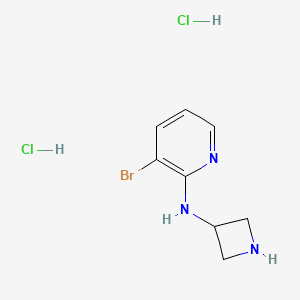![molecular formula C5H3BrN4 B1490061 8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1208084-77-8](/img/structure/B1490061.png)
8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine
概要
説明
8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine is a chemical compound with the molecular formula C5H3BrN4 . It is part of living organisms and plays a vital role in various biological procedures .
Synthesis Analysis
The synthesis of this compound involves several steps. The key starting material pyrazolopyrimidine was obtained by treatment of the formimidate derivative with hydrazine hydrate in ethanol . The procedure offers several advantages including good yields, operational simplicity, environmental friendliness, and shorter reaction time along with broad substrate scope .Molecular Structure Analysis
The molecular structure of this compound is characterized by a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The InChI code for this compound is 1S/C5H3BrN4/c6-4-1-7-2-10-3-8-9-5(4)10/h1-3H .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. For instance, Song and Son demonstrated that 3-arylthieno[3,2-e]-[1,2,4]triazolo[4,3-c]pyrimidines obtained from compounds by heating under reflux in EtOH in the presence of NaOAc isomerize into thermodynamically more stable compounds via sequential ring opening and closure as a result of a Dimroth-type rearrangement .Physical And Chemical Properties Analysis
This compound has a molecular weight of 199.01 . The compound should be stored at 0-8°C . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Synthesis and Chemical Properties
- 8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine compounds, such as 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, have been synthesized via bromine-mediated oxidative cyclization. These compounds are highly versatile for further chemical modifications, such as palladium-catalyzed cross-couplings and direct aromatic substitution, making them valuable synthetic intermediates (Tang, Wang, Li, & Wang, 2014).
Antimicrobial Activity
- A series of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines demonstrated variable and modest antimicrobial activity against various bacterial and fungal strains. Certain compounds within this series showed notable antimicrobial efficacy (Kumara, Mohana, & Mallesha, 2013).
Biological Applications
- [1,2,4]Triazolo[1,5-a]pyrimidines, a class related to this compound, have been found to possess various biological activities. These include antifungal, antibacterial, antitubercular, and anticancer properties. Moreover, complexes of these compounds with metals like Pt and Ru have shown high activity against parasites and potential in cancer treatment (Pinheiro et al., 2020).
Novel Synthesis Methods
- Innovative synthesis methods have been developed for derivatives of [1,2,4]triazolo[1,5-a]pyrimidines, including those involving the Dimroth rearrangement. These methods allow for the creation of highly functionalized and diverse compounds (Li, Li, & Wang, 2010).
Safety and Hazards
8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), and eye irritation (category 2B) . It is harmful if swallowed, causes skin irritation, and causes eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
作用機序
Mode of Action
It is known that triazolopyrimidines, a class of compounds to which 8-bromo-[1,2,4]triazolo[4,3-c]pyrimidine belongs, can interact with various biological targets through hydrogen bonding and other intermolecular interactions .
Biochemical Pathways
Triazolopyrimidines are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption .
Result of Action
As a member of the triazolopyrimidine class of compounds, it may exhibit a range of biological activities, but specific effects would depend on the compound’s targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored at 0-8°C , suggesting that temperature could affect its stability. Other factors, such as pH and the presence of other substances, could also potentially influence its action and efficacy.
生化学分析
Biochemical Properties
8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways and cellular processes. The interactions between this compound and these biomolecules are often characterized by binding to active sites or allosteric sites, resulting in changes in enzyme activity and protein function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to changes in downstream signaling events. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as low temperatures. Its stability can be affected by factors like pH, temperature, and exposure to light. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, it may inhibit enzymes involved in nucleotide metabolism, leading to changes in the levels of nucleotides and other related metabolites. These interactions are essential for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. Additionally, this compound may interact with cellular organelles, affecting its distribution and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and cellular effects .
特性
IUPAC Name |
8-bromo-[1,2,4]triazolo[4,3-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-7-2-10-3-8-9-5(4)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBGVYGIQJQOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=CN2C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743571 | |
| Record name | 8-Bromo[1,2,4]triazolo[4,3-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1208084-77-8 | |
| Record name | 8-Bromo[1,2,4]triazolo[4,3-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



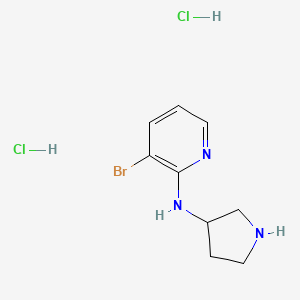
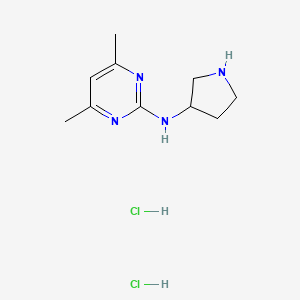
![4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1489983.png)
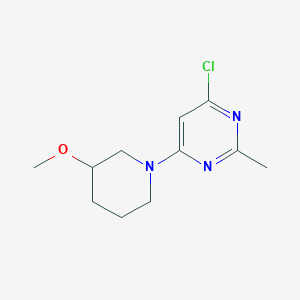

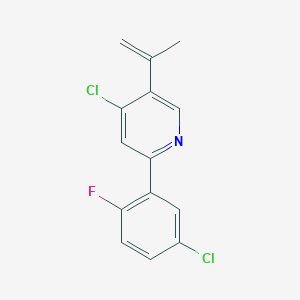
![3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489988.png)


![N'-[2-methyl-6-(1-piperidyl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1489994.png)

